N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, combining elements of benzothiophene and chromene, makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C27H24N2O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H24N2O4S/c1-16-11-12-18-20(30)14-22(33-21(18)13-16)25(31)29-27-24(19-9-5-6-10-23(19)34-27)26(32)28-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
SPWZFJMPSDKXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene and chromene moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with possible therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzothiophene and chromene structures. Similar compounds include:
- N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
